N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
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Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0709893 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The compound affects the cholinergic pathway. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This enhances cholinergic transmission, which can have various downstream effects depending on the specific location in the body .
Pharmacokinetics
The compound has been predicted to have good oral bioavailability, as indicated by its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties suggest that the compound can be well absorbed from the oral route and remain stable at ambient temperature and physiological pH .
Result of Action
The inhibition of acetylcholinesterase by the compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This can result in enhanced cholinergic transmission, which may have therapeutic effects in conditions such as neurodegenerative disorders .
Properties
IUPAC Name |
1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-2-25-14-9-5-13(6-10-14)20-17(24)21-18-23-22-16(27-18)11-26-15-7-3-12(19)4-8-15/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKEORHUKVGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.